molecular formula C10H12N8O3 B12798454 3',5'-Diazido-3'-deoxythymidine CAS No. 64638-14-8

3',5'-Diazido-3'-deoxythymidine

Cat. No.: B12798454
CAS No.: 64638-14-8
M. Wt: 292.25 g/mol
InChI Key: UHGMCTPHQAJLQA-XLPZGREQSA-N
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Description

3’,5’-Diazido-3’-deoxythymidine is a synthetic nucleoside analog It is structurally related to thymidine, a natural nucleoside found in DNA This compound is characterized by the presence of azido groups at the 3’ and 5’ positions of the deoxyribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Diazido-3’-deoxythymidine typically involves the azidation of 3’-deoxythymidine. One common method includes the use of sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the selective introduction of azido groups at the desired positions.

Industrial Production Methods

For large-scale production, the process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The industrial synthesis may also incorporate advanced purification techniques such as chromatography to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Diazido-3’-deoxythymidine undergoes various chemical reactions, including:

    Reduction: The azido groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a palladium catalyst.

    Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Reduction: The major product is 3’,5’-diamino-3’-deoxythymidine.

    Substitution: The products depend on the nucleophile used, resulting in various substituted thymidine derivatives.

Scientific Research Applications

3’,5’-Diazido-3’-deoxythymidine has several applications in scientific research:

    Antiviral Research: It is studied for its potential to inhibit viral replication by interfering with viral DNA synthesis.

    Anticancer Research: The compound is explored for its ability to induce apoptosis in cancer cells by causing DNA damage.

    Molecular Biology: It is used as a tool to study DNA synthesis and repair mechanisms.

    Chemical Biology: The compound serves as a precursor for the synthesis of other nucleoside analogs with potential therapeutic applications.

Mechanism of Action

The primary mechanism of action of 3’,5’-Diazido-3’-deoxythymidine involves its incorporation into DNA during replication. The presence of azido groups prevents the formation of phosphodiester linkages, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses, which rely on efficient DNA synthesis for proliferation.

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine:

    2’,3’-Didehydro-3’-deoxythymidine: Another nucleoside analog with antiviral properties.

    3’-Amino-3’-deoxythymidine:

Uniqueness

3’,5’-Diazido-3’-deoxythymidine is unique due to the presence of two azido groups, which enhances its ability to interfere with DNA synthesis. This dual azido modification provides a distinct advantage in terms of potency and selectivity compared to other nucleoside analogs.

Properties

CAS No.

64638-14-8

Molecular Formula

C10H12N8O3

Molecular Weight

292.25 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-azido-5-(azidomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12N8O3/c1-5-4-18(10(20)14-9(5)19)8-2-6(15-17-12)7(21-8)3-13-16-11/h4,6-8H,2-3H2,1H3,(H,14,19,20)/t6-,7+,8+/m0/s1

InChI Key

UHGMCTPHQAJLQA-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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